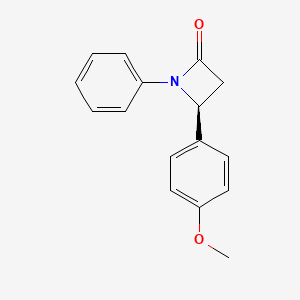
(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are cyclic amides. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of (4-methoxyphenyl)acetic acid with phenyl isocyanate under basic conditions to form the azetidinone ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form an alcohol.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-1-phenylazetidin-2-one.
Reduction: Formation of (4S)-4-(4-methoxyphenyl)-1-phenylazetidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to beta-lactam antibiotics.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. For example, its structural similarity to beta-lactam antibiotics suggests it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. Additionally, its potential anticancer activity may involve the inhibition of enzymes critical for cell division.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-Benzyl-3-[(3S)-3-{(S)-(4-methoxyphenyl)[(trimethylsilyl)oxy]methyl}-3-phenyl-1-nonen-2-yl]-1,3-oxazolidin-2-one .
- (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-formamide .
Uniqueness
(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one is unique due to its specific substitution pattern and chiral center, which confer distinct biological activities and synthetic utility. Its methoxyphenyl and phenyl groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
182687-10-1 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(4S)-4-(4-methoxyphenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-19-14-9-7-12(8-10-14)15-11-16(18)17(15)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m0/s1 |
InChI Key |
UWCHXMVJYGTEMQ-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)N2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)

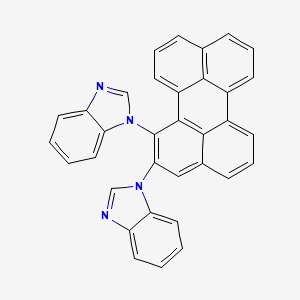
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
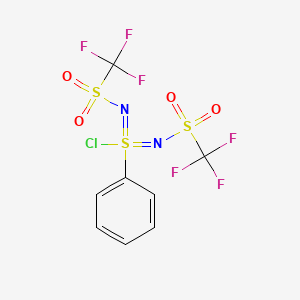
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
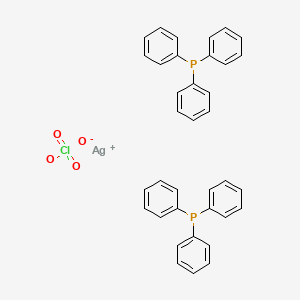
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
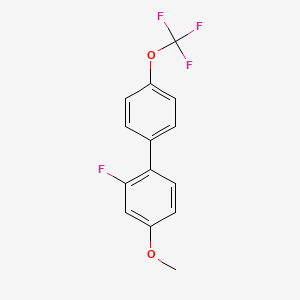
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
